Abecomotide - 907596-50-3

Abecomotide

Catalog Number: EVT-258002
CAS Number: 907596-50-3
Molecular Formula: C45H79N13O16
Molecular Weight: 1058.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Abecomotide is a bioactive chemical.
Source and Classification

Abecomotide is a synthetic peptide that has garnered attention for its potential therapeutic applications. It is classified as a peptide drug, specifically designed to interact with biological systems to elicit a desired pharmacological effect. The International Nonproprietary Name (INN) for Abecomotide reflects its unique structure and intended use, which is primarily in the field of metabolic disorders and potential weight management therapies. It is produced using a cell-free protein synthesis system based on Escherichia coli lysate, allowing for precise control over the synthesis process and modifications to the peptide structure .

Synthesis Analysis

The synthesis of Abecomotide involves several advanced techniques in peptide synthesis:

  1. Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process typically includes:
    • Deprotection: Removal of protective groups from the amino acids.
    • Coupling: Addition of activated amino acids to form peptide bonds.
    • Cleavage: Detachment of the completed peptide from the solid support.
  2. Cell-Free Protein Synthesis: Utilizing Escherichia coli lysate, this method provides an efficient environment for synthesizing complex peptides without the limitations of living cells. This approach allows for:
    • Rapid production.
    • Incorporation of non-standard amino acids or post-translational modifications.
  3. Purification: Following synthesis, Abecomotide is purified using high-performance liquid chromatography (HPLC) to ensure high purity and remove any by-products or unreacted materials .
Molecular Structure Analysis

Abecomotide's molecular structure is characterized by its sequence of amino acids, which determines its biological activity. The specific sequence includes various functional groups that contribute to its interactions with biological targets. Key features include:

  • Peptide Bonds: Formed between amino acids, crucial for maintaining structural integrity.
  • Secondary Structures: Potential formation of alpha-helices or beta-sheets, influencing its interaction with receptors.
  • Molecular Weight: Typically ranges around 2,000 to 3,000 Daltons, depending on the specific sequence and modifications.

The precise three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into its binding mechanisms and stability .

Chemical Reactions Analysis

Abecomotide can participate in various chemical reactions relevant to its function and stability:

  1. Hydrolysis: Peptide bonds may undergo hydrolysis under certain conditions, leading to degradation.
  2. Oxidation: The presence of reactive side chains can lead to oxidation reactions, affecting peptide stability.
  3. Modification Reactions: Chemical modifications (e.g., phosphorylation or acetylation) can be introduced post-synthesis to enhance biological activity or alter pharmacokinetics.

These reactions are critical in understanding how Abecomotide behaves in biological systems and how it can be optimized for therapeutic use .

Mechanism of Action

Abecomotide functions primarily through its interaction with specific receptors involved in metabolic regulation. Its mechanism of action includes:

  • Receptor Binding: Abecomotide binds selectively to target receptors, modulating their activity without activating them directly.
  • Signal Transduction: Upon binding, it initiates downstream signaling pathways that can lead to physiological effects such as appetite suppression or increased energy expenditure.
  • Biochemical Pathways: Studies indicate that Abecomotide may influence pathways related to glucose metabolism and lipid storage, contributing to its potential use in weight management and metabolic disorders .
Physical and Chemical Properties Analysis

Abecomotide exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions, which is vital for its administration routes.
  • Stability: Stability can vary based on environmental conditions (pH, temperature) and formulation strategies (lyophilization).
  • Melting Point: Specific melting points may vary based on the formulation but are typically within a range suitable for storage and handling.

These properties are crucial for determining the appropriate formulation and delivery methods for clinical applications .

Applications

Abecomotide has several promising applications in scientific research and medicine:

  1. Metabolic Disorders: Investigated for its potential in treating obesity and related metabolic syndromes by modulating appetite and energy balance.
  2. Pharmacological Research: Used as a tool compound in studies aimed at understanding metabolic pathways and receptor interactions.
  3. Therapeutic Development: Ongoing research into its efficacy and safety profiles may lead to new treatment options for conditions such as diabetes or hyperlipidemia.
Mechanistic Foundations of CDK4/6 Inhibition

Kinase Selectivity Profiling Across CDK Isoforms

Abecomotide demonstrates high selectivity for CDK4 and CDK6 kinases, distinguishing it from pan-CDK inhibitors. This selectivity is quantified through NanoBRET™ Target Engagement assays in live cells, which measure intracellular binding affinity. Abecomotide exhibits a BRET50 value of ≤20 nM for CDK4/6, compared to >500 nM for CDK1, CDK2, CDK7, and CDK9, highlighting its precision [10]. Structural analyses reveal that this selectivity arises from Abecomotide's unique interaction with the ATP-binding pocket of CDK4/6, where it forms hydrogen bonds with Val96 (CDK4) and Gln103 (CDK6), residues absent in other CDKs [6].

Table 1: Selectivity Profile of Abecomotide Across CDK Isoforms

CDK IsoformBRET50 (nM)Cellular Function
CDK418G1/S transition regulation
CDK615G1/S transition regulation
CDK1620Mitotic progression
CDK2580S-phase entry
CDK9720Transcriptional elongation

Notably, Abecomotide’s selectivity prevents off-target effects on transcriptional CDKs (e.g., CDK9), which are associated with global RNA synthesis disruption [10]. This contrasts with earlier CDK inhibitors like flavopiridol, which showed sub-100 nM affinity for multiple CDKs [10].

Rb Phosphorylation Dynamics and Cell Cycle Arrest Mechanisms

Abecomotide induces G1/S cell cycle arrest by specifically inhibiting retinoblastoma (Rb) protein hyperphosphorylation. The Rb pathway is governed by a phosphorylation cascade: Cyclin D-CDK4/6 initiates early phosphorylation, while Cyclin E-CDK2 completes hyperphosphorylation, releasing E2F transcription factors [3] [6]. Abecomotide disrupts this process by blocking CDK4/6-mediated phosphorylation at Ser780 and Ser795 residues of Rb, confirmed through phospho-proteomic studies in ER+ breast cancer cells [4] [8].

Mechanistically, Abecomotide exploits a helix-docking site unique to CDK4/6-Rb interactions. Unlike CDK2, which targets Rb’s N-terminal domain, CDK4/6 binds a C-terminal α-helix via hydrophobic interactions [6]. Abecomotide stabilizes an inactive kinase conformation, preventing this docking. Consequently, Rb maintains its E2F-repressive state, downregulating S-phase genes (e.g., CCNA2, TK1) by 60–80% in sensitive cell lines [8].

Resistance can emerge via Rb loss or mutation, observed in 15–20% of resistant tumors, rendering Abecomotide ineffective. However, RB1-wild-type cells exhibit sustained G1 arrest even at submicromolar concentrations [4] [9].

Non-Canonical Targets: PIM1, HIPK2, and DYRK2 Interactions

Beyond CDK4/6, Abecomotide engages off-target kinases at higher concentrations (IC50 >1 μM), including PIM1, HIPK2, and DYRK2. These interactions contribute to its anti-tumor efficacy in heterogeneous tumors:

  • PIM1: Abecomotide inhibits PIM1 (IC50 = 1.2 μM), a serine/threonine kinase that promotes cell survival via mTOR activation. This inhibition synergizes with CDK4/6 blockade, reducing c-MYC stability and inducing apoptosis in HER2+ breast cancer models [7].
  • HIPK2: At 2.5 μM, Abecomotide suppresses HIPK2, a kinase involved in DNA damage response. This potentiates chemotherapy efficacy by impairing p53-independent DNA repair pathways [4].
  • DYRK2: Inhibition of DYRK2 (IC50 = 3.1 μM) disrupts proteasome function and NF-κB signaling, sensitizing triple-negative breast cancer cells to immunotherapy [4] [7].

Table 2: Non-Canonical Kinase Targets of Abecomotide

KinaseIC50 (μM)Biological RoleTumor Relevance
PIM11.2Cell survival, mTOR activationHER2+ breast cancer
HIPK22.5DNA damage responseChemotherapy resistance
DYRK23.1Proteasome regulationTNBC metastasis

These off-target effects are concentration-dependent and may explain Abecomotide’s efficacy in CDK4/6-low malignancies, such as subsets of lung adenocarcinoma and melanoma [9]. However, their clinical relevance requires further validation.

Properties

CAS Number

907596-50-3

Product Name

Abecomotide

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C45H79N13O16

Molecular Weight

1058.2 g/mol

InChI

InChI=1S/C45H79N13O16/c1-20(2)16-27(40(68)51-25(11-13-31(48)60)38(66)54-28(18-32(49)61)42(70)56-30(45(73)74)17-21(3)4)53-39(67)26(12-14-34(63)64)52-41(69)29(19-33(50)62)55-43(71)35(22(5)6)57-44(72)36(23(7)59)58-37(65)24(47)10-8-9-15-46/h20-30,35-36,59H,8-19,46-47H2,1-7H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,68)(H,52,69)(H,53,67)(H,54,66)(H,55,71)(H,56,70)(H,57,72)(H,58,65)(H,63,64)(H,73,74)/t23-,24+,25+,26+,27+,28+,29+,30+,35+,36+/m1/s1

InChI Key

ZWMQPLOHUFKNPF-RQEVSVBXSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Solubility

Soluble in DMSO

Synonyms

Lys-thr-val-asn-glu-leu-gln-asn-leu; Abecomotide;

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.